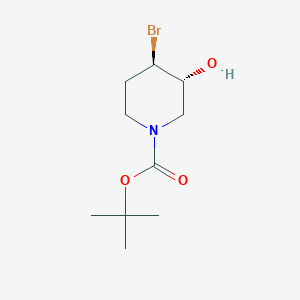

N-Boc-trans-4-bromo-3-hydroxypiperidine

Description

N-Boc-trans-4-bromo-3-hydroxypiperidine is a piperidine derivative characterized by a trans configuration of substituents at positions 3 (hydroxyl group) and 4 (bromine atom) on the six-membered ring. The tert-butoxycarbonyl (Boc) group at the nitrogen atom serves as a protective group, enhancing stability during synthetic processes. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and protease inhibitors. Its structural features—such as the electron-withdrawing bromine atom, polar hydroxyl group, and lipophilic Boc moiety—dictate its physicochemical properties and reactivity .

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-bromo-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWHIAGYBKVHMO-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Ring Opening of Epoxides

One effective method for synthesizing N-Boc-trans-4-bromo-3-hydroxypiperidine involves the ring opening of an epoxide using hydrogen bromide. This method typically yields a mixture of diastereomers, necessitating further separation to isolate the desired trans isomer.

- Epoxide Formation: An epoxide precursor is synthesized from suitable starting materials.

- Ring Opening Reaction: The epoxide is treated with hydrogen bromide in an appropriate solvent, leading to the formation of the desired piperidine derivative.

- Separation: The resulting mixture is subjected to chromatographic techniques to isolate this compound.

Another approach employs nucleophilic substitution reactions where the bromine atom acts as a leaving group, facilitating the introduction of various substituents.

- Starting Material Preparation: A bromo-substituted piperidine derivative is prepared.

- Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the carbon bonded to the bromine, displacing it and forming a new bond.

- Boc Protection: The amine group in the product is protected using di-tert-butyl dicarbonate (Boc anhydride) to yield this compound.

Method C: Hydroxylation of Piperidine Derivatives

This method focuses on hydroxylating a pre-existing piperidine structure.

- Starting Material: Begin with a suitable piperidine derivative.

- Hydroxylation Reaction: Utilize oxidizing agents (e.g., sodium hypochlorite) in a solvent such as dichloromethane to introduce a hydroxyl group at the desired position.

- Boc Protection: Following hydroxylation, apply Boc protection to the amine group.

The following table summarizes key aspects of each preparation method for this compound:

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Ring Opening | Epoxide formation, ring opening with HBr | Direct formation of desired isomer | Requires careful separation |

| Nucleophilic Substitution | Bromine displacement with nucleophile | Versatile; allows for various substitutions | Potential for side reactions |

| Hydroxylation | Oxidation followed by Boc protection | Straightforward if starting material is available | Requires specific reagents |

Recent studies have highlighted various aspects of these methods:

The use of epoxides in synthesis has been noted for its efficiency but requires careful control over reaction conditions to minimize byproducts.

Nucleophilic substitution reactions have been praised for their versatility but can lead to complications if multiple reactive sites are present on the substrate.

Hydroxylation methods are generally straightforward but may require optimization based on substrate reactivity and availability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic displacement under various conditions:

Key findings:

- Steric hindrance from the Boc group and hydroxyl moiety favors SN2 mechanisms over SN1 pathways.

- Trans-configuration enhances reaction rates compared to cis-isomers due to reduced torsional strain .

Transition Metal-Catalyzed Cross-Couplings

The bromide participates in palladium- and nickel-mediated couplings:

Notable observations:

- Nickel catalysis enables retention of configuration at the reaction center .

- Polar aprotic solvents (DME, THF) improve coupling efficiency compared to ethereal solvents .

Oxidation and Reduction Pathways

The hydroxyl group at position 3 undergoes selective transformations:

Mechanistic insights:

- Mitsunobu conditions enable stereocontrolled synthesis of ethers while preserving bromine .

- Catalytic hydrogenation selectively removes bromine without affecting the Boc group .

Ring-Opening and Rearrangement Reactions

The piperidine ring demonstrates strain-dependent reactivity:

Critical data:

- Ring-opening reactions proceed with >5:1 diastereoselectivity for trans-products .

- Acidic conditions lead to simultaneous Boc deprotection and ring modification .

Stability and Stereochemical Considerations

Long-term storage studies reveal:

Key stability guidelines:

Scientific Research Applications

N-Boc-trans-4-bromo-3-hydroxypiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of N-Boc-trans-4-bromo-3-hydroxypiperidine depends on its specific application

Hydroxyl Group: Can form hydrogen bonds with biological molecules, influencing their activity.

Bromine Atom: Can participate in halogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Bromine vs. Phenyl/Fluorophenyl : The bromine atom in N-Boc-trans-4-bromo-3-hydroxypiperidine increases molecular weight and lipophilicity (LogP ~2.1) compared to phenyl (LogP ~2.8) or fluorophenyl (LogP ~1.9) analogues. Bromine’s electron-withdrawing nature also enhances reactivity in nucleophilic substitutions, unlike the inert phenyl group .

- Hydroxyl Group: The 3-hydroxyl group in all listed compounds contributes to hydrogen bonding, reducing LogP and improving solubility. However, in the Boc-protected derivatives, the hydroxyl’s polarity is partially masked by the Boc group, enhancing membrane permeability (e.g., BBB penetration noted in 1-Boc-3-Hydroxy-4-phenylpiperidine) .

Biological Activity

N-Boc-trans-4-bromo-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Synthesis

Chemical Structure : this compound features a piperidine ring substituted with a bromine atom at the 4-position and a hydroxyl group at the 3-position, protected by a Boc (tert-butoxycarbonyl) group. This configuration allows for versatile reactivity and interaction with biological targets.

Synthesis Methods : The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions are employed using appropriate precursors.

- Hydroxylation : Introduction of the hydroxyl group at the 3-position using reagents like osmium tetroxide or hydrogen peroxide.

- Bromination : The bromine atom is introduced through reactions with bromine or N-bromosuccinimide (NBS).

- Boc Protection : The nitrogen atom is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

The biological activity of this compound is influenced by its ability to participate in various chemical interactions:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can stabilize interactions with protein targets.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine, which may exhibit different biological activities compared to its protected form.

Biological Applications

This compound has several notable applications in biological research:

- Enzyme Mechanism Studies : The compound serves as a valuable tool for studying enzyme mechanisms due to its ability to mimic substrate interactions.

- Pharmaceutical Development : It acts as an intermediate in synthesizing bioactive molecules, including potential therapeutic agents targeting neurological disorders .

- Cross-Coupling Reactions : Recent studies have demonstrated its utility in Ni-catalyzed cross-coupling reactions, leading to the synthesis of complex organic compounds relevant for drug discovery .

Case Study 1: Synthesis and Application in Drug Development

A study highlighted the synthesis of (S)-N-Boc-3-hydroxypiperidine as a chiral intermediate for pharmaceuticals like ibrutinib, an approved drug for lymphoma treatment. This synthesis utilized an R-specific carbonyl reductase from Candida parapsilosis, showcasing the compound's relevance in high-value pharmaceutical applications .

Case Study 2: Cross-Coupling Reactions

Research demonstrated that this compound could successfully participate in Ni-catalyzed cross-coupling reactions with various substrates, yielding high product yields (up to 90%). These findings suggest its potential for synthesizing novel compounds with therapeutic properties .

Comparative Analysis of Biological Activity

| Compound | Key Biological Activity | Application Area |

|---|---|---|

| This compound | Enzyme mechanism studies; drug synthesis | Medicinal chemistry |

| (S)-N-Boc-3-hydroxypiperidine | Chiral intermediate for pharmaceuticals | Oncology (e.g., lymphoma treatment) |

| Trans-tert-butyl 4-bromo-3-hydroxypiperidine | Potential therapeutic applications in neurology | Drug development |

Q & A

Q. How can researchers optimize the synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine to maximize yield and stereochemical purity?

Methodological Answer:

- Key Steps :

- Protection of the hydroxyl group : Use Boc (tert-butoxycarbonyl) protection under anhydrous conditions with a base like NaOH to prevent side reactions .

- Bromination : Employ N-bromosuccinimide (NBS) or HBr in a controlled environment (e.g., inert gas) to ensure regioselectivity at the 4-position of the piperidine ring.

- Stereochemical Control : Utilize Mitsunobu reaction conditions (e.g., DIAD, PPh3) to retain trans-configuration during hydroxyl group modification .

- Validation : Monitor reaction progress via TLC and confirm stereochemistry using 2D NMR (NOESY) or X-ray crystallography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., C=O stretch of Boc at ~1680–1720 cm⁻¹, O-H stretch at ~3200–3600 cm⁻¹) .

- NMR :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assign signals for bromine (δ ~3.5–4.5 ppm for CH2Br) and hydroxyl protons (δ ~1.5–2.5 ppm, broad).

- 2D NMR (HSQC, HMBC) : Resolve stereochemical ambiguities and confirm trans-configuration .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> at m/z ~292.1) .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage : Store at –20°C under inert gas (N2 or Ar) to prevent Boc-group hydrolysis or bromine displacement .

- Solubility : Use anhydrous DCM or THF for reactions; avoid prolonged exposure to protic solvents (e.g., MeOH, H2O) .

- Decomposition Signs : Monitor for color change (yellowing) or precipitate formation, indicating degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity and stereochemical outcomes for derivatives of this compound?

Methodological Answer:

- DFT Calculations : Optimize ground-state geometries and calculate activation energies for bromine substitution or hydroxyl-group reactions .

- Docking Studies : Predict binding affinity in drug discovery contexts (e.g., targeting enzymes like kinases or proteases) using AutoDock Vina or Schrödinger .

- MD Simulations : Assess solvation effects on stability and reactivity in polar vs. non-polar solvents .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected stereochemistry or byproducts)?

Methodological Answer:

- Cross-Validation : Compare NMR data with X-ray crystallography (e.g., SHELXL refinement ) to confirm structural assignments.

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-Boc products or diastereomers) .

- Reaction Optimization : Adjust stoichiometry (e.g., reduce excess brominating agents) or switch to milder conditions (e.g., LiBr in DMF) .

Q. How can researchers leverage the bromine moiety in this compound for functionalization?

Methodological Answer:

Q. What are the challenges in scaling up synthetic routes for this compound while maintaining stereochemical integrity?

Methodological Answer:

- Batch Reactor Design : Ensure uniform mixing and temperature control to avoid localized overheating (risk of racemization) .

- Catalyst Loading : Optimize transition-metal catalysts (e.g., Pd, Cu) to minimize side reactions at higher concentrations .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR or Raman spectroscopy for real-time monitoring .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritant properties) .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from bromine vapors .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.